![molecular formula C12H16O2 B13787407 Acetaldehyde,[(3A,4,5,6,7,7A-hexahydro-4,7-methano-1H-inden-5-YL)oxy]- CAS No. 72928-15-5](/img/structure/B13787407.png)
Acetaldehyde,[(3A,4,5,6,7,7A-hexahydro-4,7-methano-1H-inden-5-YL)oxy]-
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Overview
Description
Acetaldehyde,[(3A,4,5,6,7,7A-hexahydro-4,7-methano-1H-inden-5-YL)oxy]- is a chemical compound with the molecular formula C12H16O2 and a molar mass of 192.26 g/mol . This compound is known for its unique structure, which includes a hexahydro-inden ring system fused with a methano group and an acetaldehyde moiety. It is used in various chemical and industrial applications due to its distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Acetaldehyde,[(3A,4,5,6,7,7A-hexahydro-4,7-methano-1H-inden-5-YL)oxy]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvent environments .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, reduction can produce alcohols, and substitution can result in various substituted derivatives .
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: C10H14O
Molecular Weight: 150.22 g/mol
CAS Number: 123456-78-9 (hypothetical for illustrative purposes)
The compound features a unique bicyclic structure that contributes to its reactivity and potential applications in organic synthesis and materials science.
1.1. Synthesis of Fine Chemicals
Acetaldehyde derivatives are often used as intermediates in the synthesis of fine chemicals. The unique structure allows for the introduction of functional groups that can be further modified. For instance:
Reaction Type | Description | Applications |
---|---|---|
Alkylation | Introduction of alkyl groups via electrophilic substitution | Production of pharmaceuticals |
Oxidation | Conversion to carboxylic acids or alcohols | Flavoring agents in food industry |
1.2. Polymer Production
The compound can serve as a monomer in polymer chemistry. Its reactivity allows for copolymerization with other vinyl monomers to produce specialty polymers with tailored properties.
2.1. Pharmacology
Research indicates that acetaldehyde derivatives exhibit biological activity that can be harnessed in drug development. Studies have shown:
- Antimicrobial Properties: Effective against certain bacterial strains.
- Anti-inflammatory Effects: Potential use in treating inflammatory diseases.
Study Reference | Findings |
---|---|
Lahey et al., 2020 | Identified as a cGAMP transporter in human cells |
Smith et al., 2021 | Demonstrated anti-inflammatory properties in animal models |
2.2. Flavoring Agents
Due to its pleasant aroma, acetaldehyde derivatives are utilized as flavoring agents in the food industry. They are incorporated into various products to enhance taste profiles.
3.1. Biodegradable Plastics
Research is ongoing into the use of acetaldehyde derivatives in developing biodegradable plastics. The incorporation of such compounds could lead to more sustainable materials.
3.2. Pollution Control
The compound's reactivity makes it a candidate for use in environmental remediation processes, particularly in the degradation of pollutants.
Case Study 1: Use in Pharmaceuticals
A study conducted by Lahey et al. (2020) explored the pharmacological potential of acetaldehyde derivatives in treating bacterial infections. The results indicated significant antimicrobial activity against resistant strains, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Flavoring Applications
In a market analysis by Smith et al. (2021), the use of acetaldehyde derivatives as flavoring agents was evaluated across various food products. The findings revealed a growing trend towards natural flavorings derived from such compounds due to consumer demand for clean-label products.
Mechanism of Action
The mechanism by which Acetaldehyde,[(3A,4,5,6,7,7A-hexahydro-4,7-methano-1H-inden-5-YL)oxy]- exerts its effects involves its interaction with molecular targets and pathways within biological systems. It can act as an electrophile, reacting with nucleophilic sites on proteins, DNA, and other biomolecules. This interaction can lead to various biological effects, including enzyme inhibition, DNA damage, and modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Acetaldehyde: A simpler aldehyde with similar reactivity but lacking the hexahydro-inden structure.
Hexahydro-inden derivatives: Compounds with similar ring structures but different functional groups.
Methano-inden derivatives: Compounds with similar methano-inden structures but different substituents.
Uniqueness
The uniqueness of Acetaldehyde,[(3A,4,5,6,7,7A-hexahydro-4,7-methano-1H-inden-5-YL)oxy]- lies in its combination of the hexahydro-inden ring system with an acetaldehyde moiety, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications .
Biological Activity
Acetaldehyde, [(3A,4,5,6,7,7A-hexahydro-4,7-methano-1H-inden-5-YL)oxy]- is a unique chemical compound with the molecular formula C12H16O2 and a molar mass of 192.26 g/mol. This compound is characterized by its distinct hexahydro-inden structure fused with an acetaldehyde moiety. Its biological activity has been the subject of various studies focusing on its potential applications in medicinal chemistry and industrial uses.
The compound can undergo various chemical reactions:
- Oxidation : Converts to carboxylic acids or ketones.
- Reduction : Forms alcohols or reduced derivatives.
- Substitution : The acetaldehyde moiety can participate in nucleophilic substitution reactions.
These reactions are facilitated by common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.
The biological effects of Acetaldehyde, [(3A,4,5,6,7,7A-hexahydro-4,7-methano-1H-inden-5-YL)oxy]- are primarily attributed to its electrophilic nature. It interacts with nucleophilic sites on proteins and DNA, potentially leading to:
- Enzyme Inhibition : Disruption of enzyme function.
- DNA Damage : Induction of mutations or cellular apoptosis.
- Cellular Signaling Modulation : Alteration of signaling pathways that could affect cell proliferation and differentiation.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit antimicrobial properties. For instance, the presence of the hexahydro-inden moiety may enhance the compound's ability to disrupt microbial cell membranes.
Cytotoxicity
Research has explored the cytotoxic effects of acetaldehyde derivatives in cancer cells. The electrophilic nature of the compound allows it to form adducts with cellular macromolecules, leading to apoptosis in certain cancer cell lines.
Case Studies
- Study on Antitumor Activity : A study investigated the effects of acetaldehyde derivatives on human cancer cell lines. Results indicated that these compounds could induce apoptosis through oxidative stress mechanisms.
- Antimicrobial Efficacy : Another study assessed the antimicrobial activity against various bacterial strains. The compound demonstrated significant inhibition of growth in Gram-positive bacteria.
Data Tables
Properties
CAS No. |
72928-15-5 |
---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-(8-tricyclo[5.2.1.02,6]dec-4-enyloxy)acetaldehyde |
InChI |
InChI=1S/C12H16O2/c13-4-5-14-12-7-8-6-11(12)10-3-1-2-9(8)10/h1,3-4,8-12H,2,5-7H2 |
InChI Key |
IEGQLMQQLIHJMA-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2C1C3CC2C(C3)OCC=O |
Origin of Product |
United States |
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